molecular formula C17H13BrClNO4 B4583516 (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate

Cat. No.: B4583516
M. Wt: 410.6 g/mol
InChI Key: RKLMJOCTCLCTEY-UHFFFAOYSA-N
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Description

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate is an organic compound that features a brominated tetrahydronaphthalene moiety linked to a chlorinated nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common route includes the bromination of 5,6,7,8-tetrahydronaphthalene to obtain 1-bromo-5,6,7,8-tetrahydronaphthalene. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: 2-chloro-4-aminobenzoate derivatives.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol.

Scientific Research Applications

(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of brominated and nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate: Lacks the chloro and nitro groups, which may affect its reactivity and applications.

    (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 4-nitrobenzoate: Similar structure but without the chloro group, potentially altering its chemical properties.

Uniqueness

The presence of both chloro and nitro groups in (1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate makes it unique compared to its analogs. These functional groups can significantly influence its reactivity, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-16-12-4-2-1-3-10(12)5-8-15(16)24-17(21)13-7-6-11(20(22)23)9-14(13)19/h5-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLMJOCTCLCTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Reactant of Route 4
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Reactant of Route 5
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate
Reactant of Route 6
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) 2-chloro-4-nitrobenzoate

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